molecular formula C9H9N5S B1483126 4-(azidomethyl)-1-methyl-3-(thiophen-3-yl)-1H-pyrazole CAS No. 2098086-89-4

4-(azidomethyl)-1-methyl-3-(thiophen-3-yl)-1H-pyrazole

Cat. No.: B1483126
CAS No.: 2098086-89-4
M. Wt: 219.27 g/mol
InChI Key: RCSDRZKVVSXTTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Azidomethyl)-1-methyl-3-(thiophen-3-yl)-1H-pyrazole is a chemical compound characterized by its unique structure, which includes an azidomethyl group, a methyl group, and a thiophen-3-yl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(azidomethyl)-1-methyl-3-(thiophen-3-yl)-1H-pyrazole typically involves the following steps:

  • Formation of the Pyrazole Core: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or β-ketoester.

  • Introduction of the Thiophen-3-yl Group: The thiophen-3-yl group can be introduced via a nucleophilic substitution reaction.

  • Azidomethylation: The azidomethyl group is introduced through the reaction with an azidating agent, such as sodium azide, under controlled conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(Azidomethyl)-1-methyl-3-(thiophen-3-yl)-1H-pyrazole can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be employed to modify the azidomethyl group.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the pyrazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles and electrophiles are used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

4-(Azidomethyl)-1-methyl-3-(thiophen-3-yl)-1H-pyrazole has several applications in scientific research:

  • Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

  • Biology: It can be employed in bioconjugation techniques to label biomolecules and study biological processes.

  • Medicine: The compound has potential therapeutic applications, including the development of new drugs and treatments.

  • Industry: It is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 4-(azidomethyl)-1-methyl-3-(thiophen-3-yl)-1H-pyrazole exerts its effects involves its interaction with molecular targets and pathways. The azidomethyl group, in particular, can participate in click chemistry reactions, forming stable triazole rings that are useful in various biological and chemical applications.

Comparison with Similar Compounds

  • 4-(Azidomethyl)benzoic Acid: This compound is structurally similar but contains a benzoic acid core instead of a pyrazole ring.

  • 4-(Azidomethyl)pyridine: Another related compound with a pyridine ring instead of a pyrazole ring.

Uniqueness: 4-(Azidomethyl)-1-methyl-3-(thiophen-3-yl)-1H-pyrazole is unique due to its combination of functional groups and its potential applications in various fields. Its ability to undergo click chemistry reactions makes it particularly valuable in scientific research and industrial applications.

Properties

IUPAC Name

4-(azidomethyl)-1-methyl-3-thiophen-3-ylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5S/c1-14-5-8(4-11-13-10)9(12-14)7-2-3-15-6-7/h2-3,5-6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCSDRZKVVSXTTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2=CSC=C2)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(azidomethyl)-1-methyl-3-(thiophen-3-yl)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
4-(azidomethyl)-1-methyl-3-(thiophen-3-yl)-1H-pyrazole
Reactant of Route 3
Reactant of Route 3
4-(azidomethyl)-1-methyl-3-(thiophen-3-yl)-1H-pyrazole
Reactant of Route 4
Reactant of Route 4
4-(azidomethyl)-1-methyl-3-(thiophen-3-yl)-1H-pyrazole
Reactant of Route 5
Reactant of Route 5
4-(azidomethyl)-1-methyl-3-(thiophen-3-yl)-1H-pyrazole
Reactant of Route 6
Reactant of Route 6
4-(azidomethyl)-1-methyl-3-(thiophen-3-yl)-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.